molecular formula C12H16F2N6O B7055272 5-[(2S,4R)-1-[[1-(difluoromethyl)imidazol-2-yl]methyl]-4-methoxypyrrolidin-2-yl]-1H-1,2,4-triazole

5-[(2S,4R)-1-[[1-(difluoromethyl)imidazol-2-yl]methyl]-4-methoxypyrrolidin-2-yl]-1H-1,2,4-triazole

Cat. No.: B7055272
M. Wt: 298.29 g/mol
InChI Key: GQHBYSZRGUJSNN-BDAKNGLRSA-N
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Description

5-[(2S,4R)-1-[[1-(difluoromethyl)imidazol-2-yl]methyl]-4-methoxypyrrolidin-2-yl]-1H-1,2,4-triazole is a complex organic compound known for its significance in the pharmaceutical and chemical industries. Its structure comprises multiple functional groups, making it a subject of interest for various applications, particularly in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the imidazole and triazole rings, followed by their connection to the pyrrolidine core. Key reagents often include imidazole, triazole, difluoromethyl precursors, and methoxy-substituted intermediates. Reaction conditions might involve catalysts, specific solvents, and temperature control to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production may leverage scalable processes involving batch or continuous flow chemistry. Optimization of yields and purity is critical, often requiring advanced purification techniques like chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound can undergo oxidation, typically affecting the pyrrolidine ring or methoxy group, resulting in new functional groups like aldehydes or carboxylic acids.

  • Reduction: Reduction reactions might target the difluoromethyl group or other reactive sites, leading to simpler aliphatic compounds.

  • Substitution: The compound can participate in substitution reactions, particularly at the imidazole and triazole rings, where halogens or other substituents can be introduced.

Common Reagents and Conditions

Oxidizing agents like potassium permanganate or chromic acid, reducing agents like lithium aluminum hydride, and various halogens (bromine, chlorine) are commonly used in these reactions. Reaction conditions such as temperature, solvent choice, and reaction time play pivotal roles.

Major Products

Scientific Research Applications

The compound finds extensive use in:

  • Chemistry: As a building block in synthesizing more complex molecules.

  • Biology: Studying molecular interactions and biochemical pathways.

  • Medicine: Investigating its potential as a therapeutic agent due to its bioactivity.

  • Industry: Developing new materials or catalysts.

Mechanism of Action

The compound exerts its effects through interactions at the molecular level, often targeting specific enzymes or receptors. The mechanism may involve binding to active sites, altering enzyme activity, or modulating receptor functions, impacting biological processes or therapeutic outcomes.

Comparison with Similar Compounds

Compared to other imidazole or triazole derivatives, this compound stands out due to its unique combination of functional groups and stereochemistry, offering distinctive reactivity and biological activity. Similar compounds include:

  • 1H-imidazole-1-methanol

  • 2-trifluoromethyl-4,5-dimethyl-1H-imidazole

  • 1,2,4-triazole-3-thiol

Each of these compounds shares structural similarities but differs in functional applications and reactivity.

There you have it—a deep dive into the intriguing world of 5-[(2S,4R)-1-[[1-(difluoromethyl)imidazol-2-yl]methyl]-4-methoxypyrrolidin-2-yl]-1H-1,2,4-triazole. Science is a wild ride, right? What are your thoughts on this compound’s potential?

Properties

IUPAC Name

5-[(2S,4R)-1-[[1-(difluoromethyl)imidazol-2-yl]methyl]-4-methoxypyrrolidin-2-yl]-1H-1,2,4-triazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F2N6O/c1-21-8-4-9(11-16-7-17-18-11)19(5-8)6-10-15-2-3-20(10)12(13)14/h2-3,7-9,12H,4-6H2,1H3,(H,16,17,18)/t8-,9+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQHBYSZRGUJSNN-BDAKNGLRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC(N(C1)CC2=NC=CN2C(F)F)C3=NC=NN3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1C[C@H](N(C1)CC2=NC=CN2C(F)F)C3=NC=NN3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F2N6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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